6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
475156-74-2 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-benzyl-6-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C12H13NO/c14-11-7-6-10-12(11)13(10)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
VHHIGNHRQATOES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One and Its Analogs
Cycloaddition Strategies for the Construction of Azabicyclo[3.1.0]hexanes
Cycloaddition reactions are powerful tools for the rapid assembly of complex cyclic systems. Various cycloaddition strategies have been developed to construct the azabicyclo[3.1.0]hexane core, offering high efficiency and stereocontrol.
1,3-Dipolar Cycloadditions Involving Azomethine Ylides and Cyclopropenes
A prominent method for synthesizing the 3-azabicyclo[3.1.0]hexane skeleton involves the [3+2] cycloaddition of azomethine ylides with cyclopropenes. mdpi.combeilstein-journals.org This approach allows for the construction of the bicyclic system in a single, atom-economical step. Azomethine ylides, often generated in situ from the reaction of α-amino acids with carbonyl compounds, react with substituted cyclopropenes to yield the desired azabicyclo[3.1.0]hexane derivatives. mdpi.comnih.gov
The reaction is highly versatile, accommodating a wide range of substituents on both the azomethine ylide and the cyclopropene (B1174273). researchgate.netrsc.org For instance, multicomponent reactions involving ninhydrin, α-amino acids, and various cyclopropenes have been developed to produce spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with high stereoselectivity. researchgate.netrsc.org The reaction conditions are typically mild, and the yields are often moderate to good. beilstein-journals.org
Recent advancements have focused on enantioselective versions of this reaction. Deng and co-workers reported a chiral copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, providing access to chiral 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity. beilstein-journals.org
| Azomethine Ylide Precursor | Cyclopropene | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Ninhydrin, Sarcosine | 1,2-Diphenylcyclopropene | MeOH, 60 °C | Spiro[3-azabicyclo[3.1.0]hexane-2,2′-indene]-1',3'-dione derivative | Good |
| Isatin, Proline | 3-Methyl-3-phenylcyclopropene | Toluene, reflux | Spiro[3-azabicyclo[3.1.0]hexane-2,3'-oxindole] derivative | Moderate |
| Generic α-amino acid, Carbonyl compound | Generic Cyclopropene | Cu-(CH3CN)4BF4/Ph-Phosferrox | Chiral 3-azabicyclo[3.1.0]hexane | High ee |
[2+1] Fused-Annulation Reactions with Maleimide (B117702) Derivatives
The construction of the azabicyclo[3.1.0]hexane ring system can also be achieved through a [2+1] fused-annulation reaction. This strategy typically involves the reaction of a maleimide derivative, which serves as the two-atom component, with a one-carbon donor. mdpi.com
Various sources can be used to generate the one-carbon species in situ, including substituted diazomethanes, bromo(nitro)methane, α-diazoacetates, and N-tosylhydrazones. mdpi.comresearchgate.net The reaction proceeds via the formation of a transient cyclopropane (B1198618) ring fused to the maleimide structure, resulting in the desired 3-azabicyclo[3.1.0]hexane-2,4-dione core. This methodology provides a direct route to highly functionalized azabicyclo[3.1.0]hexane systems.
Metal-Mediated Cyclopropanation Approaches
Metal-mediated cyclopropanation is a widely used and powerful strategy for the synthesis of azabicyclo[3.1.0]hexane derivatives. mdpi.comnih.gov This approach often involves the intramolecular cyclopropanation of allylic amines or related substrates, catalyzed by a variety of transition metals.
Rhodium catalysts are particularly effective in this transformation. For example, dirhodium(II) catalysts have been used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate at very low catalyst loadings (as low as 0.005 mol %). acs.org By carefully selecting the rhodium catalyst and hydrolysis conditions, it is possible to achieve high diastereoselectivity for either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylate. acs.org
Other metals such as palladium, copper, and gold have also been employed in the synthesis of azabicyclo[3.1.0]hexanes. univasf.edu.brbohrium.com For instance, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported as a practical route to these bicyclic compounds. nih.gov
| Substrate | Carbene Source | Catalyst | Product | Selectivity/Yield |
|---|---|---|---|---|
| N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate | Rh2(esp)2 | exo/endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 76% yield, high diastereoselectivity |
| N-allyl ynamide | - | Au catalyst | 3-Azabicyclo[3.1.0]hexan-2-one derivative | Good yield |
| Maleimide | N-tosylhydrazone | Pd catalyst | 3-Azabicyclo[3.1.0]hexane-2,4-dione derivative | Good yield |
Annulation Reactions Involving Methylenecyclopropanes
Methylenecyclopropanes (MCPs) are strained cyclic compounds that can participate in annulation reactions to form larger ring systems. researchgate.net The high ring strain of MCPs makes them reactive partners in cycloaddition reactions. While less common than the use of cyclopropenes, annulation reactions involving MCPs represent a potential strategy for the synthesis of azabicyclo[3.1.0]hexane derivatives. These reactions could proceed through various mechanisms, including transition metal-catalyzed pathways, to construct the five-membered ring of the bicyclic system. researchgate.net
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions provide an efficient means of constructing cyclic molecules from acyclic precursors, often with high levels of stereocontrol.
Base-Promoted Intramolecular Additions of Alkenes
A recently developed and effective method for the synthesis of highly substituted azabicyclo[3.1.0]bicycles is the base-promoted intramolecular addition of alkenes in vinyl cyclopropanecarboxamides. mdpi.comnih.gov This reaction provides a direct route to conformationally restricted aza[3.1.0]bicycles. researchgate.net
In a typical procedure, a vinyl cyclopropanecarboxamide (B1202528) is treated with a strong base, such as potassium tert-butoxide (tBuOK), in a solvent like dimethylformamide (DMF) at elevated temperatures. mdpi.com This promotes an intramolecular Michael-type addition of the amide nitrogen onto the activated alkene, forming the five-membered ring and completing the bicyclic system. The reaction tolerates a variety of substituents on both the vinyl and cyclopropane moieties, allowing for the synthesis of a diverse library of azabicyclo[3.1.0]hexan-2-ones. mdpi.com
| Substrate | Base | Solvent/Temperature | Product | Yield |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-N-(p-tolyl)cyclopropene-1-carboxamide | tBuOK (4.0 equiv) | DMF, 110 °C | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82% |
| 1-(3-methoxyphenyl)-N-phenylcyclopropene-1-carboxamide | tBuOK (4.0 equiv) | DMF, 110 °C | 1-(3-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 80% |
| N-phenyl-1-(p-tolyl)cyclopropene-1-carboxamide | tBuOK (4.0 equiv) | DMF, 110 °C | 4-Methyl-3-phenyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 67% |
Intramolecular Nucleophilic Substitution Reactions to Form the Azabicyclic Scaffold
The formation of the 6-azabicyclo[3.1.0]hexan-2-one core via intramolecular nucleophilic substitution is a prominent strategy, leveraging precursor molecules designed to undergo ring closure. A notable method involves the reaction of bromocyclopropanes with nitrogen ylides generated in situ from N-benzyl carboxamides. nih.govrsc.org This process, facilitated by mild alkoxide bases, proceeds through a cyclopropene intermediate, culminating in a ring-retentive 5-exo-trig cyclization. nih.govrsc.org This approach provides a straightforward and rapid assembly of the 3-azabicyclo[3.1.0]hexan-2-one scaffold. nih.gov The efficiency of this cyclization is influenced by the electronic properties of the N-benzyl group; substrates with neutral or moderately electron-withdrawing substituents react effectively, while strong electron-withdrawing groups diminish the nucleophilicity of the benzylic anion, leading to poor yields or decomposition. nih.govrsc.org
Another powerful technique involves a multi-step sequence beginning with a copper-free Sonogashira cross-coupling of 2-iodocyclopropanecarboxamides with terminal alkynes. acs.org The resulting product undergoes a 5-exo-dig cyclization, where the amide nitrogen acts as the nucleophile, attacking the alkyne to form the bicyclic system. acs.org This method is particularly useful for introducing substituents at the 4-position of the 3-azabicyclo[3.1.0]hexan-2-one core with high diastereoselectivity. acs.org
These intramolecular strategies are foundational for constructing the core bicyclic structure, as summarized in the table below.
| Starting Material | Reaction Type | Key Reagents | Product Scaffold | Yield | Ref |
| 2-bromo-N-benzyl-cyclopropane-1-carboxamide | Intramolecular ylide cyclization | t-BuOK, 18-crown-6 | 3-Azabicyclo[3.1.0]hexan-2-one | Moderate to High | nih.govrsc.org |
| 2-Iodocyclopropanecarboxamide | Sonogashira coupling / 5-exo-dig cyclization | PdCl2(MeCN)2, XPhos, Cs2CO3 | 4-(Arylmethylene)-3-azabicyclo[3.1.0]hexan-2-one | 76-91% (overall) | acs.org |
Radical and Aryl Metal Dearomatization/Cyclization Strategies
Radical and aryl metal-mediated dearomatization/cyclization reactions represent another advanced avenue for synthesizing the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.com These methods often involve the generation of a radical or organometallic species that cyclizes onto an aromatic ring, thereby constructing the bicyclic system in a single, complex transformation.
Tandem radical cyclization followed by an intramolecular SN2 reaction has been successfully employed. acs.org For instance, manganese(III)-induced oxidative intramolecular cyclization of N-propenyl-3-oxobutanamides in ethanol (B145695) can produce 3-azabicyclo[3.1.0]hexan-2-ones in good yields. thieme-connect.com
Furthermore, dearomatization strategies involving intramolecular C-N bond formation are conceptually related. nih.govacs.org These reactions can be triggered under metal-free conditions, where a potent electrophilic aminating agent is generated in situ and interacts with a pendant arene in a process akin to an electrophilic aromatic substitution (SEAr) amination. nih.govacs.org While not always directly targeting the 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one system, these methodologies highlight the potential for dearomatization approaches in constructing complex nitrogen-containing bicyclic structures. uwindsor.ca
Functional Group Transformations in the Synthesis of this compound Derivatives
Selective Reduction of Carbonyl Groups
The selective reduction of carbonyl groups within the azabicyclic framework is a key functional group transformation. For precursors like 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione, the two carbonyl groups can be selectively reduced to methylene (B1212753) groups to afford 3-benzyl-3-azabicyclo[3.1.0]hexane. google.com This transformation is typically achieved using complex aluminum hydride reducing agents, such as lithium aluminum hydride or sodium bis-(2-methoxyethoxy)-aluminium dihydride. google.com
In other contexts, such as the conversion of bicyclic enamides, ionic hydrogenation is an effective method. acs.org Treatment of 4-(arylmethylene)-3-azabicyclo[3.1.0]hexan-2-ones with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) achieves chemoselective reduction of the exocyclic double bond, yielding 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity and in excellent yields. acs.org This occurs via hydride transfer to the less sterically hindered face of an intermediate N-acyliminium ion. acs.org
| Substrate | Reducing Agent(s) | Product | Yield | Ref |
| 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | Complex aluminium hydride | 3-Benzyl-3-azabicyclo[3.1.0]hexane | Not specified | google.com |
| 4-(Arylmethylene)-3-azabicyclo[3.1.0]hexan-2-one | Et3SiH, TFA | 4-(Arylmethyl)-3-azabicyclo[3.1.0]hexan-2-one | 90-97% | acs.org |
Catalytic Hydrogenation for N-Debenzylation and Ring System Formation
The N-benzyl group serves as a common protecting group in the synthesis of the 6-azabicyclo[3.1.0]hexane scaffold. Its removal via catalytic hydrogenation is a crucial step in preparing derivatives with a free secondary amine. Standard conditions for this deprotection involve catalysts such as palladium on charcoal (Pd/C) or palladium hydroxide (B78521) (Pd(OH)2) under a hydrogen atmosphere. asianpubs.orgthieme-connect.com
However, the N-debenzylation of certain complex 6-amino-3-azabicyclo[3.1.0]hexane derivatives can be challenging. beilstein-journals.org Under typical reductive conditions (H2, Pd/C, ethanol), unintended side reactions have been observed, including dechlorination and hydrolysis, leading to the formation of unexpected ketone products instead of the desired free amine. beilstein-journals.org This indicates that the reaction conditions, including hydrogen pressure, solvent, and catalyst choice, must be carefully optimized to avoid competing reaction pathways. beilstein-journals.org Catalytic transfer hydrogenation using formic acid as the hydrogen source is another established method for removing benzyl-type protecting groups and may offer an alternative under milder conditions. acs.org
Derivatization Reactions of Substituted Cyclopropanes
The strained cyclopropane ring within the 6-azabicyclo[3.1.0]hexane system is a hub for further derivatization. mdpi.com The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be exploited to introduce new functional groups and build molecular complexity. researchgate.netresearchgate.net Lewis acid-catalyzed reactions of fused bicyclic cyclopropanes with nucleophiles can lead to a cascade of reactions involving SN1-type ring-opening, addition, and subsequent cyclization. researchgate.net These transformations allow for the skeletal editing of the bicyclic core, providing access to a diverse range of related heterocyclic structures. researchgate.net
C(sp3)-H Bond Activated Alkenylation/Amination Tandem Reactions
Direct functionalization of C(sp3)-H bonds is a powerful and atom-economical strategy for derivatizing the 6-azabicyclo[3.1.0]hexane scaffold. mdpi.com Palladium-catalyzed transannular C-H functionalization has been demonstrated on the 3-azabicyclo[3.1.0]hexane core. nih.gov In this approach, a directing group installed on the nitrogen atom facilitates the selective activation of a distal C-H bond by the palladium catalyst. This strategy enables the formation of a bicyclo[2.2.1]palladacycle intermediate, which can then undergo cross-coupling reactions, such as arylation with aryl iodides. nih.gov The bicyclic nature of the 3-azabicyclo[3.1.0]hexane substrate pre-organizes it into a conformation favorable for this transannular C-H activation. nih.gov This methodology provides a direct route to functionalized analogs that would be difficult to access through other means. nih.gov
Intramolecular Aminolysis Reactions
Intramolecular aminolysis represents a direct and effective strategy for the construction of cyclic amine structures, including the azabicyclo[3.1.0]hexane core. This approach involves the cyclization of a precursor molecule containing both an amine nucleophile and an electrophilic center, leading to the formation of the bicyclic ring system. While direct examples for the synthesis of this compound via this specific path are not extensively detailed, analogous intramolecular cyclizations provide a clear blueprint for this methodology.
One closely related and effective approach is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method has been successfully employed to access conformationally restricted 3-azabicyclo[3.1.0]hexan-2-one derivatives. researchgate.net The reaction proceeds via an intramolecular aza-Michael addition, where a nitrogen-based nucleophile attacks a tethered alkene. mdpi.com The starting materials, vinyl cyclopropanecarboxamides, can be readily prepared, and their subsequent cyclization under basic conditions provides the desired bicyclic products in good to excellent yields. researchgate.net
The reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like DMF at elevated temperatures. researchgate.net The addition of a crown ether, such as 18-crown-6, has been shown to improve reaction efficiency by sequestering the cation and increasing the reactivity of the base. mdpi.com This methodology demonstrates high functional group tolerance and provides a versatile route to highly substituted aza[3.1.0]bicycles. researchgate.net
| Substrate Precursor | Product | Base/Solvent | Yield (%) |
|---|---|---|---|
| 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | tBuOK / DMF | 82 |
| N-(4-methoxyphenyl)-1-phenyl-2-vinylcyclopropane-1-carboxamide | 3-(4-methoxyphenyl)-1,4-diphenyl-3-azabicyclo[3.1.0]hexan-2-one | tBuOK / DMF | 75 |
| N-benzyl-1-(4-chlorophenyl)-2-vinylcyclopropane-1-carboxamide | 3-benzyl-1-(4-chlorophenyl)-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | tBuOK / DMF | 71 |
| N-(4-fluorophenyl)-1-(p-tolyl)-2-vinylcyclopropane-1-carboxamide | 3-(4-fluorophenyl)-4-methyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | tBuOK / DMF | 85 |
Photochemical Approaches in Azabicyclo[3.1.0]hexane Synthesis
Photochemical reactions offer unique pathways for the construction of complex molecular architectures under mild conditions, often providing access to structures that are difficult to obtain through traditional thermal methods. nih.gov In the context of azabicyclo[3.1.0]hexane synthesis, photochemical decomposition of pyrazoline intermediates has emerged as a particularly powerful and efficient strategy. nih.govrsc.orgrsc.org This approach is valued for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govscispace.com
The synthesis of azabicyclo[3.1.0]hexane derivatives via photochemical means typically begins with the construction of a pyrazoline intermediate. This is often achieved through a [3+2] cycloaddition reaction between a diazo compound and an alkene. nih.gov For the synthesis of analogs of this compound, a common strategy involves the reaction of an in-situ generated diazoalkane with a N-substituted maleimide, such as 1-benzyl-1H-pyrrole-2,5-dione. rsc.org
Once the pyrazoline intermediate is formed, it is subjected to photolysis. Irradiation with UV light induces the extrusion of molecular nitrogen (N₂), a process known as photodenitrogenation. nih.govscispace.com This reaction is proposed to proceed through the stepwise cleavage of the two C-N bonds of the pyrazoline ring, generating a 1,3-biradical intermediate. nih.gov Subsequent recombination of this biradical species results in the formation of the new carbon-carbon bond that closes the cyclopropane ring, yielding the final azabicyclo[3.1.0]hexane product. scispace.com
This method has been successfully applied to the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a close analog of the target compound. rsc.org The reaction yields both trans and cis diastereoisomers, which can typically be separated by silica (B1680970) gel chromatography. nih.govscispace.com
| Maleimide Substrate | Product | Total Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| 1-Benzyl-1H-pyrrole-2,5-dione | 3-Benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 51 | 76:24 |
| 1-Methyl-1H-pyrrole-2,5-dione | 6-(Difluoromethyl)-1,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 65 | 72:28 |
| 1-Propyl-1H-pyrrole-2,5-dione | 6-(Difluoromethyl)-6-methyl-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 71 | 68:32 |
| 1-(4-Fluorobenzyl)-1H-pyrrole-2,5-dione | 6-(Difluoromethyl)-3-(4-fluorobenzyl)-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 55 | 75:25 |
The decomposition of pyrazolines to form cyclopropanes can be initiated either photochemically or thermally, and the choice of method can significantly influence the reaction outcome. Both pathways are believed to proceed through a common 1,3-biradical intermediate after the loss of nitrogen gas. capes.gov.brrsc.org
Photochemical Decomposition: This method is characterized by its mild reaction conditions, typically being carried out at or below room temperature. nih.gov This gentler approach can enhance selectivity and is compatible with thermally sensitive functional groups. The use of light provides a clean way to introduce the energy required for the C-N bond cleavage without heating the bulk solution, which can prevent side reactions. nih.gov
Thermal Decomposition: In contrast, thermal decomposition requires significantly higher temperatures, often in the range of 150 °C or more, to induce the extrusion of nitrogen. rsc.org This process can be accompanied by a strong exothermic evolution of N₂, which may require careful management. rsc.org While effective, the high temperatures can sometimes lead to lower yields or the formation of undesired byproducts through alternative decomposition or rearrangement pathways.
In a direct comparison for the synthesis of 3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, the photochemical route provided a total yield of 39% for the isolated product from the one-pot reaction with the maleimide. rsc.orgresearchgate.net The thermal decomposition of the pre-formed pyrazoline intermediate required heating at 150 °C under vacuum. rsc.org While both methods successfully produce the desired bicyclic structure, the photochemical method's mild conditions and operational simplicity often make it the preferred approach. nih.gov
| Parameter | Photochemical Decomposition | Thermal Decomposition |
|---|---|---|
| Energy Source | UV Light | Heat |
| Typical Temperature | Room Temperature or below | High (e.g., 150 °C) rsc.org |
| Conditions | Mild, suitable for sensitive substrates nih.gov | Harsh, can lead to side reactions |
| Key Intermediate | 1,3-Biradical nih.govscispace.com | 1,3-Biradical capes.gov.brrsc.org |
| Advantages | High selectivity, operational simplicity, good functional group tolerance rsc.org | Does not require specialized photochemical equipment |
| Disadvantages | Requires specialized UV reactor | High energy input, potential for exothermic events, lower yields for some substrates rsc.org |
Stereochemical Control in the Synthesis of 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One Derivatives
Diastereoselective Synthesis of Azabicyclo[3.1.0]hexan-2-ones
The construction of the fused cyclopropane (B1198618) and pyrrolidinone rings of the azabicyclo[3.1.0]hexan-2-one core creates multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these centers, typically yielding either the exo or endo isomer as the major product.
Factors Influencing Diastereoselectivity in Cycloadditions
Cycloaddition reactions are a primary method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. The diastereoselectivity of these reactions is governed by a combination of steric and electronic factors, as well as the choice of catalyst. unl.ptchemrxiv.org
One of the most effective methods is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. chim.itbeilstein-journals.org This approach can generate complex 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. nih.gov The facial selectivity of the cycloaddition is dictated by the substituents on both the dipole and the dipolarophile, which direct the approach to minimize steric hindrance. chim.itresearchgate.net For instance, the reaction between a stable azomethine ylide and 3-substituted cyclopropenes can proceed with complete diastereofacial stereoselectivity, yielding only one of the two possible epimers. beilstein-journals.org Quantum mechanical calculations have been employed to rationalize these outcomes, revealing that transition-state energies, influenced by steric strain and favorable orbital interactions, determine the preferred diastereomer. acs.orgnih.govnih.gov
Another powerful strategy is the transition-metal-catalyzed intramolecular or intermolecular cyclopropanation. Dirhodium(II) catalysts are particularly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with diazoacetates. nih.govacs.org The choice of ligands on the rhodium catalyst plays a critical role in determining the exo/endo selectivity. While standard rhodium catalysts like Rh₂(OAc)₄ typically favor the thermodynamically more stable exo product, specially designed chiral bowl-shaped catalysts can override this preference to yield the endo isomer with high selectivity. acs.org
| Catalyst | Substrate | Solvent | Diastereomeric Ratio (exo:endo) | Yield (%) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | DCM | 88:12 | 66 |
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | Toluene | 95:5 | 76 |
| Rh₂(S-TPPTTL)₄ | N-Boc-2,5-dihydropyrrole | DCM | 12:88 | 75 |
| Rh₂(S-BiTISP)₂ | N-Boc-2,5-dihydropyrrole | DCM | 6:94 | 85 |
Data synthesized from studies on rhodium-catalyzed cyclopropanation reactions. nih.govacs.org
Hydride Transfer Selectivity in Reduction Reactions
The reduction of the carbonyl group in the 6-azabicyclo[3.1.0]hexan-2-one core introduces a new stereocenter, leading to the corresponding alcohol. The stereochemical outcome of this reduction is primarily governed by the principle of steric approach control. Hydride reagents, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl carbon from the less sterically hindered face. libretexts.org In the rigid bicyclo[3.1.0]hexane system, the convex exo face is more accessible than the concave endo face. Consequently, hydride delivery typically occurs from the exo face, resulting in the formation of the endo-alcohol as the major diastereomer.
The diastereoselectivity of the reduction can be modulated by the choice of reducing agent and reaction conditions. For example, the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) can alter the stereochemical outcome compared to NaBH₄ alone. nih.gov The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the trajectory of the hydride attack, which can lead to different diastereomeric ratios. researchgate.netscielo.br
In a related synthetic sequence, the ionic hydrogenation of a 4-methylene-3-azabicyclo[3.1.0]hexan-2-one precursor using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) proceeds with very high diastereoselectivity (dr > 95:5). acs.org This transformation occurs via the formation of a bicyclic N-acyliminium ion intermediate. The subsequent hydride transfer from triethylsilane occurs almost exclusively on the less sterically congested face of this intermediate, leading to a single dominant diastereomer. acs.org
Enantioselective Synthesis and Resolution Methods
To obtain enantiomerically pure 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one derivatives, either an asymmetric synthesis must be employed or a racemic mixture must be resolved. Resolution techniques, which separate a racemate into its constituent enantiomers, are widely used.
Enzymatic Resolution Techniques
Enzymatic kinetic resolution (EKR) is a highly effective method for obtaining enantiopure compounds by taking advantage of the stereoselectivity of enzymes. unipd.itacs.org Lipases are a versatile class of enzymes commonly used to resolve racemic alcohols, esters, or lactams through enantioselective hydrolysis or transesterification. d-nb.infonih.govmdpi.com In a typical EKR of a racemic bicyclic lactam or a related precursor, the enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. researchgate.netnih.gov
The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. nih.gov High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) for both the product and the remaining substrate. rsc.org For example, the kinetic resolution of chiral bicyclo[3.1.0]hexane derivatives has been successfully achieved using lipases, yielding diastereoisomers with high enantiomeric purity. doi.org
| Enzyme (Lipase) | Substrate | Reaction Type | Solvent | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| Lipase PS (Amano) | Racemic Bicyclic Acetate | Hydrolysis | Buffer/EtOH | 92 (for S-alcohol) | >100 |
| Candida antarctica Lipase B (CAL-B) | Racemic Bicyclic Alcohol | Acylation (Vinyl Acetate) | Hexane | >99 (for R-ester) | >200 |
| Pseudomonas cepacia Lipase (PCL) | Racemic Morita-Baylis-Hillman Acetate | Hydrolysis | Buffer/Acetone | 92 (for product) | 53 |
| γ-Lactamase | Vince Lactam | Hydrolysis | Water | >99 | High |
Data compiled from representative studies on enzymatic resolutions. d-nb.infomdpi.comnih.gov
Chiral Salt Formation for Enantiomeric Enrichment
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. libretexts.org This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. researchgate.netgoogle.com The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows them to be separated by fractional crystallization.
For derivatives of 6-azabicyclo[3.1.0]hexan-2-one that contain a carboxylic acid function (e.g., after hydrolysis of an ester), resolution can be achieved using a chiral amine. Conversely, if the molecule contains a basic nitrogen atom, a chiral acid can be used. A well-documented example involves the resolution of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a close analog of the target compound. d-nb.info In this process, chiral tartaric acid derivatives are used as resolving agents.
The general procedure is as follows:
The racemic mixture is dissolved in a suitable solvent.
A solution of a single enantiomer of a chiral acid, such as di-p-toluoyl-D-tartaric acid (D-DTTA) or dibenzoyl-D-tartaric acid (D-DBTA), is added.
One diastereomeric salt selectively precipitates from the solution due to its lower solubility.
The solid salt is isolated by filtration, providing one enantiomer in high diastereomeric and enantiomeric purity.
The other enantiomer, which remains dissolved in the filtrate, can be recovered and further purified. d-nb.info
After separation, the chiral resolving agent is removed by treatment with an acid or base to liberate the enantiomerically pure target compound.
Stereochemical Retention in Multi-step Sequences
Maintaining stereochemical integrity throughout a multi-step synthesis is critical for producing a final product with the desired absolute and relative configuration. Once a stereocenter is established, subsequent reaction conditions must be carefully chosen to avoid epimerization or other unwanted stereochemical changes.
Several synthetic routes toward azabicyclo[3.1.0]hexane systems demonstrate excellent stereochemical retention. For example, in a synthesis of a bicyclo[3.1.0]hexan-2-one, an enantiopure epoxy alkene undergoes intramolecular cyclopropanation with a strong, hindered base. acs.org This key step proceeds with high diastereoselectivity and excellent retention of the initial enantiopurity. The resulting bicyclic alcohol is then oxidized to the ketone, a transformation that does not affect the stereocenters of the bicyclic core. acs.org
In another instance, a highly diastereo- and enantioselective copper-catalyzed 1,3-dipolar cycloaddition is used to construct a complex 3-azabicyclo[3.1.0]hexane skeleton with five contiguous stereocenters as a single isomer. nih.gov This cycloadduct can be subsequently converted into other biologically important molecules through transformations like LiAlH₄ reduction and hydrolysis. These follow-up reactions are designed to preserve the intricate stereochemistry established in the key cycloaddition step. nih.gov The robustness of the bicyclic framework often helps to prevent epimerization at the bridgehead carbons under many standard reaction conditions.
Reactivity Profiles and Transformational Chemistry of the 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One System
Ring-Opening Reactions of Azabicyclo[3.1.0]hexan-2-ones and Related Scaffolds
The most characteristic reaction of the 6-azabicyclo[3.1.0]hexane system is the ring-opening of the strained aziridine moiety. This transformation is driven by the release of ring strain and can be initiated by a variety of nucleophiles, typically under acid-catalyzed conditions. The regioselectivity and stereoselectivity of the ring-opening are critical aspects of its synthetic utility.
In closely related systems, such as N-protected 3-oxa-6-azabicyclo[3.1.0]hexan-2-ones, the aziridine ring is readily opened by both soft and hard nucleophiles. For instance, N-acetyl and N-Cbz analogues react with soft nucleophiles like thiols and bromide in the presence of a Lewis acid to yield products resulting from nucleophilic attack at the C-2 position. researchgate.net This indicates a preference for attack at the carbon atom adjacent to the carbonyl group, which can stabilize a developing partial positive charge during the reaction.
Studies on N-tosylepimino carbohydrates, which also feature a fused aziridine ring, demonstrate that nucleophiles such as benzyl (B1604629) alcohol, benzylamine, and phenylmethanethiol can effectively open the aziridine to afford a range of functionalized 1,6-anhydro-β-D-hexopyranose derivatives in good to excellent yields (44-99%). researchgate.net These reactions underscore the susceptibility of the N-activated aziridine ring to undergo nucleophilic cleavage, leading to highly functionalized cyclopentane or cyclohexane derivatives. The reaction often proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack and yielding trans-substituted products. mdpi.com
Table 1: Examples of Aziridine Ring-Opening Reactions in Related Scaffolds
| Substrate | Nucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Cbz-3-oxa-6-azabicyclo[3.1.0]hexan-2-one | Thiols, Acetic Acid, Bromide | Lewis Acid | C-2 Ring-Opened Product | Not specified | researchgate.net |
| N-Tosylepimino Carbohydrate (D-allo config.) | Benzyl Alcohol | Not specified | O-Benzyl Derivative | 44-99% | researchgate.net |
| N-Tosylepimino Carbohydrate (D-manno config.) | Benzylamine | Not specified | N-Benzyl Derivative | 44-99% | researchgate.net |
| N-Alkylpyridinium Perchlorate (forms azabicyclo[3.1.0]hexene photoproduct) | H₂O, MeOH, AcOH, AcSH | Acid-catalyzed | trans,trans-trisubstituted Cyclopentene | Not specified | mdpi.com |
Nucleophilic Substitution Reactions on Functionalized Azabicyclo[3.1.0]hexanes
Beyond ring-opening, the azabicyclo[3.1.0]hexane framework can undergo nucleophilic substitution reactions if a suitable leaving group is present on the carbocyclic ring. These reactions maintain the integrity of the bicyclic core. The presence of an amine nitrogen, such as the N-benzyl group, can play a crucial role in facilitating these substitutions compared to electron-withdrawing N-acyl groups.
Research on the related N-benzyl-2-azabicyclo[2.1.1]hexane system has shown that 5-anti-bromo and 6-anti-bromo substituents can be displaced by a variety of nucleophiles, including acetate, azide, and thiophenoxide. nih.govchoudharylab.com These displacements are dependent on the solvent and the choice of metal salt, with reactions often proceeding faster and in higher yields in polar aprotic solvents like DMSO. nih.govchoudharylab.com The participation of the nitrogen lone pair is thought to assist in the displacement of the leaving group.
In another relevant example, exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane serves as a nucleophile itself, reacting with various electrophiles such as imidoyl chlorides and activated pyrimidines in formal nucleophilic substitution reactions to form more complex, highly functionalized heterocyclic systems. nih.govbeilstein-journals.org These transformations highlight that functional groups appended to the azabicyclic core can be readily manipulated without disrupting the bicyclic structure.
Table 2: Nucleophilic Substitution on Functionalized Azabicyclic Scaffolds
| Substrate | Reagent/Nucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane | Cesium Acetate | DMF or DMSO | 5-anti-acetoxy-6-anti-bromo derivative | Higher in DMSO | nih.govchoudharylab.com |
| N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | (Tetrachloroallylidene)hydrazine | Methanol, rt | Azabicyclic hydrazone | 80% | nih.govbeilstein-journals.org |
| N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | N-[1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide analogue | Not specified | Imidacloprid analogue | 90% | nih.govbeilstein-journals.org |
| N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | Activated Pyridopyrimidine | Methanol, rt | Substituted Enamine | 86% | nih.govbeilstein-journals.org |
Further Cyclization Reactions of Azabicyclic Intermediates
The construction of the 3-azabicyclo[3.1.0]hexan-2-one scaffold, a close isomer of the title compound, is often achieved through intramolecular cyclization reactions. A prominent strategy involves the reaction of N-benzyl cyclopropanecarboxamides. In one such approach, nitrogen ylides are generated in situ from N-benzyl carboxamides bearing a bromocyclopropane moiety. rsc.orgnih.gov These ylides undergo a subsequent intramolecular nucleophilic addition to a cyclopropene (B1174273) intermediate, formed by the elimination of HBr, to furnish the 3-azabicyclo[3.1.0]hexan-2-one core in a 5-exo-trig cyclization. rsc.orgnih.gov
This reaction is sensitive to the electronic nature of the N-benzyl group. Substrates with neutral or moderately electron-withdrawing substituents on the benzyl ring react smoothly, while strongly electron-withdrawing groups (e.g., p-CF₃, p-NO₂) reduce the nucleophilicity of the benzylic anion, leading to poor yields or decomposition. rsc.org
Another effective method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com In the presence of a strong base like potassium tert-butoxide (t-BuOK), the amide can undergo cyclization to form the fused bicyclic system. The use of a crown ether can enhance the reaction by sequestering the cation and increasing the reactivity of the base. mdpi.com
Table 3: Intramolecular Cyclization to Form 3-Azabicyclo[3.1.0]hexan-2-one Scaffolds
| Substrate | Base/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzyl-2-bromo-N-(tert-butyl)-1-methylcyclopropane-1-carboxamide | t-BuOK, 18-crown-6 | 30 °C, overnight | 3-Benzyl-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 80% | rsc.orgnih.gov |
| N-Benzyl-2-bromo-N-cyclohexyl-1-methylcyclopropane-1-carboxamide | t-BuOK, 18-crown-6 | 30 °C, overnight | 3-Cyclohexyl-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 75% | nih.gov |
| N-(4-(Trifluoromethyl)benzyl) cyclopropanecarboxamide (B1202528) derivative | t-BuOK | Not specified | Corresponding 3-azabicyclo[3.1.0]hexan-2-one | 27% | rsc.org |
| Vinyl Cyclopropanecarboxamide | t-BuOK, 18-crown-6 | DMF, 24 h | 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82% | mdpi.com |
Protecting Group Chemistry in the Manipulation of Azabicyclic Nitrogen
The N-benzyl group in the 6-benzyl-6-azabicyclo[3.1.0]hexan-2-one system functions as a protecting group, stabilizing the aziridine nitrogen and directing certain reactions. However, its removal is often a necessary step to enable further functionalization of the nitrogen atom, such as acylation or coupling with other moieties.
The debenzylation of N-benzyl groups on the azabicyclo[3.1.0]hexane scaffold requires carefully chosen conditions to avoid unwanted side reactions. nih.govbeilstein-journals.org Catalytic transfer hydrogenation using formic acid is a common and effective method for removing benzyl-type protecting groups from nitrogen atoms. acs.org Standard catalytic hydrogenation (H₂, Pd/C) is also employed, although its success can be substrate-dependent. In one study on a complex N,N-dibenzylamino azabicyclohexane derivative, reductive conditions led to a multiple reaction involving deprotection, dechlorination, and hydrolysis, highlighting the need for tailored deprotection protocols. nih.govbeilstein-journals.org
The stability and removal of the N-benzyl group can be contrasted with other common nitrogen protecting groups. For example, the N-Boc (tert-butoxycarbonyl) group on a related 6-amino-3-azabicyclo[3.1.0]hexane derivative was easily removed in 83% yield using trifluoroacetic acid under mild conditions, demonstrating the orthogonal nature of these protecting groups. nih.govbeilstein-journals.org This orthogonality is synthetically valuable, allowing for the selective deprotection of one nitrogen site in the presence of another.
Table 4: Protecting Group Manipulations on Azabicyclo[3.1.0]hexane Scaffolds
| Substrate | Protecting Group | Reagents & Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-6-amino-3-azabicyclo[3.1.0]hexane derivative | N-Boc | Trifluoroacetic acid | Deprotection to free amine | 83% | nih.govbeilstein-journals.org |
| N-Debenzylation of protected amino compounds | N-Benzyl | H₂, Pd/C, Ethanol (B145695) | N-Debenzylation with potential side reactions | Variable | nih.govbeilstein-journals.org |
| General N-benzylamines | N-Benzyl | Catalytic Transfer Hydrogenation (Formic Acid) | Deprotection to free amine | General Method | acs.org |
| N-benzyl-5-anti-acetoxy-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane | N-Benzyl | Hydrogenolysis followed by (BOC)₂O | N-Debenzylation and protection as N-Boc | 92% | choudharylab.com |
Mechanistic Investigations and Computational Studies on 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One Chemistry
Elucidation of Reaction Mechanisms in Azabicyclo[3.1.0]hexane Formation
The formation of the 3-azabicyclo[3.1.0]hexane (3-ABH) core, the fundamental structure of 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one, is primarily achieved through several key reaction types. Computational studies have been instrumental in elucidating the intricate mechanisms of these transformations.
One of the most prevalent methods is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene (B1174273). beilstein-journals.orgbohrium.com The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an α-amino acid with a carbonyl compound. bohrium.comsemanticscholar.org For the synthesis of the target compound, a benzyl-substituted amine or amino acid would be used. Theoretical studies have mapped out the concerted and stepwise pathways for this cycloaddition, often revealing a kinetically controlled process. beilstein-journals.org
Another powerful, mechanistically distinct route involves the intramolecular nucleophilic addition of carbanions, specifically nitrogen ylides generated from N-benzyl carboxamides, to cyclopropenes. nih.gov This reaction proceeds via an in situ elimination of a halocyclopropane precursor to form a transient cyclopropene. A base then abstracts a proton from the benzylic position of the N-benzylamide, creating a stabilized carbanion which subsequently attacks the cyclopropene in a 5-exo-trig cyclization. nih.gov This method is particularly direct for synthesizing N-benzyl substituted lactams like this compound.
Other routes, such as transition-metal-catalyzed cyclopropanation of pyrrole (B145914) derivatives, also contribute to the synthesis of this scaffold. nih.gov Dirhodium(II) catalysts, for example, can facilitate the reaction of N-protected 2,5-dihydropyrroles with diazoacetates to form the bicyclic system. nih.gov Mechanistic studies in these cases focus on the nature of the metal-carbene intermediates and their subsequent intramolecular reactions.
Density Functional Theory (DFT) Calculations in Cycloaddition Pathways
Density Functional Theory (DFT) has become an indispensable tool for quantitatively analyzing the reaction pathways leading to azabicyclo[3.1.0]hexanes. beilstein-journals.orgsemanticscholar.org By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the construction of a detailed potential energy surface for the reaction.
In the context of the [3+2] cycloaddition, DFT calculations, often using functionals like M11 or B3LYP with basis sets such as cc-pVDZ or 6-31G(d,p), are employed to locate and characterize the transition state (TS) structures. beilstein-journals.orgacs.org These calculations can distinguish between a concerted mechanism, where both new sigma bonds are formed simultaneously in a single TS, and a stepwise mechanism involving a diradical or zwitterionic intermediate. For many azomethine ylide cycloadditions with cyclopropenes, a concerted, albeit potentially asynchronous, pathway is found to be energetically favored. beilstein-journals.org The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction's kinetic feasibility.
| Reaction Pathway | Mechanism | Level of Theory | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Exo Approach | Concerted | M11/cc-pVDZ | 14.5 |
| Endo Approach | Concerted | M11/cc-pVDZ | 15.5 |
| Stepwise (Intermediate Formation) | Stepwise | M11/cc-pVDZ | 21.2 |
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding the reactivity in cycloaddition reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. imperial.ac.uk The feasibility of a reaction is related to the energy gap between the interacting orbitals; a smaller gap facilitates the reaction.
In the [3+2] cycloaddition forming the azabicyclo[3.1.0]hexane ring, the key interactions are between the HOMO of the 1,3-dipole (azomethine ylide) and the LUMO of the dipolarophile (cyclopropene), and vice versa. The reaction can be classified based on which of these interactions is dominant (i.e., has the smaller energy gap).
Normal electron-demand: Controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction.
Inverse electron-demand: Controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction.
Computational studies have shown that for the reaction of many azomethine ylides with cyclopropenes, the cycloaddition is under inverse electron-demand control, where the reaction is primarily governed by the LUMO(ylide)–HOMO(cyclopropene) interaction. beilstein-journals.org This insight is crucial for predicting how substituents on either reactant will affect the reaction rate. Electron-withdrawing groups on the ylide would lower its LUMO energy, decrease the energy gap, and accelerate the reaction.
| Orbital | Energy (eV) | Energy Gap (eV) | Controlling Interaction |
|---|---|---|---|
| HOMO (Azomethine Ylide) | -5.8 | 4.8 | Inverse Electron Demand |
| LUMO (Cyclopropene) | -1.0 | ||
| LUMO (Azomethine Ylide) | -1.5 | 4.1 | LUMO(dipole)-HOMO(dipolarophile) |
| HOMO (Cyclopropene) | -5.6 |
Computational Prediction and Verification of Stereoselectivity
The formation of the this compound structure involves the creation of multiple new stereocenters, making stereoselectivity a critical aspect. Computational chemistry provides a powerful means to predict and rationalize the stereochemical outcomes of these reactions.
For the [3+2] cycloaddition, the azomethine ylide can approach the cyclopropene from two different faces, leading to either exo or endo products. These two pathways proceed through diastereomeric transition states. DFT calculations can accurately determine the geometries and relative Gibbs free energies of these transition states. beilstein-journals.org According to transition state theory, the pathway with the lower activation energy will be faster and lead to the major product. Computational models have successfully predicted the high diastereofacial selectivity observed in many experimental syntheses of 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgresearchgate.net The energy difference between the competing transition states, even if only 1-2 kcal/mol, can account for the high diastereomeric ratios observed experimentally.
| Transition State | Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) | Predicted Major Product | Predicted Product Ratio (Exo:Endo) |
|---|---|---|---|
| TS-Exo | 0.0 | Exo | >95:5 |
| TS-Endo | +2.1 |
Computational Studies on Reaction Divergence and Chemoselectivity
When reactants possess multiple reactive sites or when reaction conditions can favor different mechanistic pathways, questions of chemoselectivity and reaction divergence arise. Computational studies are crucial for untangling these complexities.
For instance, if a cyclopropene dipolarophile contains other unsaturated bonds (e.g., exocyclic double or triple bonds), a 1,3-dipolar cycloaddition could potentially occur at different sites. DFT calculations can determine the activation barriers for cycloaddition at each site. Studies have shown that the reaction with the strained double bond of the cyclopropene ring is typically much more kinetically favorable than addition to other multiple bonds, explaining the high chemoselectivity observed experimentally. beilstein-journals.org
Furthermore, reaction conditions can sometimes lead to completely different products from the same starting materials. This phenomenon, known as reaction divergence, can be explored computationally. For example, rhodium(II)-catalyzed reactions of certain diazo compounds with nitrile oxides can lead to either azabicyclo[3.1.0]hexanes or rearranged 5-arylaminofuran-2(3H)-ones, depending on the substituents on the nitrile oxide. nih.govacs.org Computational modeling of the various possible pathways, including cycloaddition, Neber rearrangement, and Lossen rearrangement, can reveal the subtle electronic effects that dictate the reaction's course, providing a rationale for the observed product divergence. nih.govacs.org
| Substrate Reactive Site | Reaction Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Cyclopropene C=C Bond | [3+2] Cycloaddition | 15.1 | Major Reaction Pathway |
| Exocyclic C=C Bond | [3+2] Cycloaddition | 24.8 | Minor/Unobserved Pathway |
| Side-chain C≡C Bond | [3+2] Cycloaddition | 26.3 | Minor/Unobserved Pathway |
Applications of 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One and Its Derivatives in Complex Molecule Synthesis
Utility as Building Blocks for Natural Product Scaffolds
The 3-azabicyclo[3.1.0]hexane ring system, of which 6-benzyl-6-azabicyclo[3.1.0]hexan-2-one is a derivative, is a fundamental structural motif found in a range of biologically active natural products. nih.govmdpi.comunife.it These natural products often exhibit significant pharmacological properties, including antibacterial and antitumor activities. beilstein-journals.orgmdpi.com The rigid bicyclic nature of the scaffold plays a crucial role in defining the three-dimensional shape of these molecules, which is often essential for their biological function.
The synthesis of analogues of natural products frequently employs derivatives of the azabicyclo[3.1.0]hexane core to explore structure-activity relationships. For instance, anacardic acid analogues with a 3-azabicyclo[3.1.0]hexane core have been synthesized and investigated for their antibacterial properties. asianpubs.org The versatility of this scaffold allows for systematic modifications, enabling the development of new therapeutic agents.
Construction of Conformationally Restricted Analogues in Organic Synthesis
A significant application of the 6-azabicyclo[3.1.0]hexane framework lies in its use to create conformationally restricted analogues of biologically important molecules. mdpi.comnih.gov By locking rotatable bonds into a fixed orientation, this scaffold allows for the study of the bioactive conformations of peptides and other small molecules. nih.gov
This approach has been successfully applied to the synthesis of constrained amino acid analogues. For example, the 3-azabicyclo[3.1.0]hexane system has been used to prepare conformationally constrained analogues of lysine (B10760008) and proline. acs.orgresearchgate.netacs.org These modified amino acids can be incorporated into peptides to induce specific secondary structures or to probe receptor binding requirements. nih.gov The rigid bicyclo[3.1.0]hexane backbone has also been employed to restrict the conformation of histamine (B1213489), leading to potent and selective H3 receptor ligands. nih.gov
Below is a table summarizing examples of conformationally restricted analogues synthesized using the azabicyclo[3.1.0]hexane scaffold:
| Target Molecule | Azabicyclo[3.1.0]hexane-based Analogue | Purpose of Conformational Restriction | Reference |
| Lysine | Novel analogue based on the 3-aza-bicyclo[3.1.0]hexane system | To create conformationally constrained lysine analogues for solid-phase peptide synthesis. | acs.orgresearchgate.net |
| Proline | Proline-templated amino acids (PTAAs) based on the 3-azabicyclo[3.1.0]hexane system | To mimic poly-L-proline type II peptide conformations. | nih.gov |
| Histamine | Conformationally restricted histamine analogues with a bicyclo[3.1.0]hexane scaffold | To develop selective H3 receptor ligands by restricting the spatial arrangement of the imidazole (B134444) and aminoalkyl chain. | nih.gov |
Synthesis of Fluorinated Azabicyclo[3.1.0]hexane Analogs
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and lipophilicity. nih.gov Consequently, the synthesis of fluorinated analogues of the 6-azabicyclo[3.1.0]hexane core is an active area of research.
Methods have been developed for the synthesis of difluoromethylated 3-azabicyclo[3.1.0]hexane derivatives. nih.govresearchgate.net One such approach involves the photochemical decomposition of CHF2-substituted pyrazolines. nih.gov Ruthenium-catalyzed tandem carbene addition/cyclopropanation of fluorinated enynes provides another route to fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates. nih.gov These fluorinated building blocks are of interest for the development of new pharmaceuticals and agrochemicals.
The following table details synthetic strategies for fluorinated azabicyclo[3.1.0]hexane analogs:
| Fluorinated Moiety | Synthetic Method | Starting Materials | Reference |
| Difluoromethyl (CHF2) | Photochemical decomposition of CHF2-pyrazolines | Commercially available maleimides and in situ generated CF2H(CH3)CHN2 | nih.gov |
| Difluoromethyl (CHF2) | Two-step process from 3-benzyl-1H-pyrrole-2,5-dione | 3-benzyl-1H-pyrrole-2,5-dione and a difluoromethyl carbene source | researchgate.net |
| Trifluoromethyl (CF3) | Ruthenium-catalyzed tandem carbene addition/cyclopropanation | Fluorinated 1,6-enynes containing an N(PG)C(CF3)(CO2R) moiety and diazo compounds | nih.gov |
Development of Diverse Chemical Libraries Utilizing the Azabicyclic Core
The 3-azabicyclo[3.1.0]hexane scaffold serves as a valuable core for the construction of diverse chemical libraries for high-throughput screening and drug discovery. unife.it Its rigid three-dimensional structure allows for the presentation of substituents in well-defined spatial orientations, which is advantageous for exploring chemical space and identifying novel bioactive compounds. unife.it
A notable example is the synthesis of a 45-membered library of endo bicyclo[3.1.0]hexanylpiperazines. nih.gov This library was developed to explore noncompetitive neuropeptide Y Y1 antagonists. The synthetic strategy allowed for the efficient introduction of a variety of substituents at the 6-position of the bicyclo[3.1.0]hexane core, facilitating the rapid development of structure-activity relationships. nih.gov The ability to readily diversify the azabicyclic scaffold makes it an attractive framework for generating libraries of compounds with a wide range of biological activities. researchgate.net
Advanced Structural Elucidation Methodologies for 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.
In ¹H NMR spectroscopy, the protons of the bicyclic core exhibit characteristic chemical shifts and coupling constants (J-values) that are highly dependent on their spatial relationships. The protons on the cyclopropane (B1198618) ring (H1, H5, and the geminal protons at C4) typically appear in the upfield region of the spectrum due to the ring's shielding effects. The diastereotopic methylene (B1212753) protons adjacent to the carbonyl group (C3) and the benzyl (B1604629) group's methylene protons also show distinct signals. The coupling patterns, particularly the vicinal coupling constants between protons on adjacent carbons, are crucial for establishing the relative stereochemistry of the fused ring system. For instance, the coupling between H1 and H5 can help define the cis-fusion of the rings.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C2) is readily identified by its characteristic downfield shift (typically >170 ppm). The carbons of the benzyl group and the carbons of the bicyclic skeleton all resonate at predictable frequencies, allowing for complete assignment when correlated with proton data through techniques like HSQC (Heteronuclear Single Quantum Coherence). Studies on related 3-azabicyclo[3.1.0]hexan-2-one systems have demonstrated the utility of these methods in confirming the bicyclic structure and assigning stereochemistry. mdpi.comrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Azabicyclo[3.1.0]hexan-2-one Derivatives Note: This table presents typical chemical shift ranges observed for protons and carbons in similar azabicyclo[3.1.0]hexane structures. Exact values for this compound may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | 2.0 - 2.4 | 33.0 - 35.0 |
| C2 (C=O) | --- | 172.0 - 178.0 |
| C3 (CH₂) | 2.3 - 2.8 | 35.0 - 45.0 |
| C4 (CH₂) | 0.5 - 1.5 | 15.0 - 20.0 |
| C5 | 1.8 - 2.2 | 26.0 - 30.0 |
| Benzyl CH₂ | 4.5 - 5.1 | 44.0 - 50.0 |
| Benzyl Ar-H | 7.1 - 7.5 | 127.0 - 139.0 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR provides excellent data for structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the solid-state structure, including both relative and absolute stereochemistry. This technique is invaluable for confirming the connectivity and three-dimensional arrangement of atoms in the this compound molecule.
The process involves irradiating a single, high-quality crystal of the compound with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. This analysis yields exact bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry. For the azabicyclo[3.1.0]hexane core, X-ray analysis can confirm the cis-fusion of the cyclopropane and pyrrolidinone rings and establish the stereochemical relationship of all substituents. beilstein-journals.orgresearchgate.net The structure of analogous derivatives has been confirmed using this method. beilstein-journals.orgbeilstein-journals.org
Table 2: Hypothetical Crystallographic Data for this compound Note: This data is representative of what would be expected from an X-ray crystallographic analysis of a similar organic molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | 1.39 |
| R-factor | < 0.05 |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the molecular formula from the exact mass.
Electron Ionization (EI) mass spectrometry can also provide structural information through analysis of fragmentation patterns. For this compound, characteristic fragmentation pathways would be expected. One of the most common fragmentation patterns for benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another expected fragmentation is alpha-cleavage, involving the scission of bonds adjacent to the nitrogen atom or the carbonyl group, which helps to piece together the structure of the molecule. libretexts.org The molecular ion peak in amines containing a single nitrogen atom will be an odd number. libretexts.org
Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragments for C₁₂H₁₃NO
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.1070 | Protonated Molecular Ion |
| [M]⁺˙ | C₁₂H₁₃NO⁺˙ | 187.0992 | Molecular Ion |
| [M-C₇H₇]⁺ | C₅H₆NO⁺ | 96.0444 | Loss of benzyl group |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion |
Challenges and Future Directions in Research on 6 Benzyl 6 Azabicyclo 3.1.0 Hexan 2 One
Addressing Synthetic Efficiency and Accessibility of Starting Materials
Future research should focus on developing more convergent and atom-economical synthetic pathways. This could involve the design of novel one-pot reactions that combine several transformations into a single operational step, thereby reducing waste and improving efficiency. nih.gov Furthermore, a critical area for improvement is the accessibility of starting materials. Strategies that utilize readily available and inexpensive precursors would significantly enhance the practical utility of this compound. The development of synthetic routes starting from simple, commercially available materials is a key objective. mdpi.com
| Starting Material Approach | Key Challenges | Future Direction |
| Multi-step synthesis from complex precursors | Low overall yield, time-consuming | Development of convergent synthetic pathways |
| Use of expensive catalysts | High cost, potential for metal contamination | Exploration of catalyst-free reactions or use of cheaper, more abundant catalysts |
| Readily available starting materials | Limited availability for specific derivatives | Design of flexible synthetic routes from simple chemical feedstocks |
Exploring Novel and Eco-Friendly Reaction Pathways
In line with the growing emphasis on sustainable chemistry, the development of eco-friendly synthetic methods for 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one is a crucial future direction. unibo.itthepharmajournal.com The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, offer a framework for this endeavor. nih.govastrazeneca.com
One promising avenue is the exploration of alternative energy sources to drive the synthesis, such as microwave irradiation or photochemical methods, which can often lead to shorter reaction times and improved yields. thepharmajournal.comrsc.org The use of greener solvents, like water or ionic liquids, in place of volatile organic compounds is another important consideration. nih.govthepharmajournal.com Biocatalysis, employing enzymes to perform specific chemical transformations, represents a highly attractive green alternative that can offer high selectivity under mild reaction conditions. Furthermore, the development of metal-free catalytic systems would circumvent the issues of cost and toxicity associated with many transition metal catalysts. rsc.org
Overcoming Functional Group Compatibility Limitations in Synthetic Routes
Future research should aim to develop more robust and chemoselective synthetic methods that tolerate a wider range of functional groups. This would allow for the direct synthesis of more complex derivatives of this compound without the need for cumbersome protection-deprotection sequences. The development of milder reaction conditions and highly selective catalysts will be key to achieving this goal. beilstein-journals.org
| Limitation | Consequence | Future Research Focus |
| Incompatibility with certain functional groups | Need for protection/deprotection steps | Development of chemoselective reactions |
| Harsh reaction conditions | Degradation of sensitive molecules | Exploration of milder synthetic conditions |
| Limited substrate scope | Inability to synthesize diverse derivatives | Design of more versatile and robust synthetic methods |
Unexplored Reactivity and Transformation Potentials of the Scaffold
The strained bicyclic structure of this compound suggests a rich and largely unexplored reactivity profile. The presence of the fused cyclopropane (B1198618) and aziridine rings makes it a candidate for a variety of chemical transformations. evitachem.com The inherent ring strain can be harnessed to drive ring-opening reactions, providing access to a diverse array of functionalized piperidine and pyrrolidine (B122466) derivatives. researchgate.net
Future investigations could focus on cycloaddition reactions, where the strained rings could react with various partners to construct more complex polycyclic systems. evitachem.com The nitrogen atom and the carbonyl group also offer sites for further functionalization. For instance, substitution reactions at the nitrogen after debenzylation could introduce a wide range of substituents. nih.gov The unique stereochemistry of the bicyclic system could also be exploited in asymmetric synthesis. beilstein-journals.org A deeper understanding of the fundamental reactivity of this scaffold will undoubtedly open up new avenues for its application as a versatile building block in medicinal chemistry and materials science. chemimpex.com
Q & A
Q. What are the common synthetic routes for 6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one?
The synthesis typically involves intramolecular cyclization of precursors containing benzyl and amine groups. For example:
- Cyclopropanation : Catalytic oxidative cyclopropanation of N-allyl amides using transition metals (e.g., Rh or Pd) under controlled conditions yields bicyclic frameworks .
- Acid/Base-Mediated Cyclization : Cyclization of substituted hexenoic acids or amides under acidic (e.g., H₂SO₄) or basic (e.g., t-BuOK) conditions forms the bicyclic core .
- Diastereoselective Methods : Use of 18-crown-6 ether and chiral bases enhances stereochemical control during cyclization .
Key Considerations : Optimize temperature, solvent (e.g., THF), and catalyst loading to improve yield and purity.
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- Spectroscopy :
Q. What are the primary chemical reactions involving this compound?
The compound undergoes:
- Oxidation : Ketone groups can be oxidized to carboxylic acids using KMnO₄ or CrO₃ .
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, enabling derivatization .
- Substitution : Nucleophilic attack at the benzyl position (e.g., SN2 with alkyl halides) modifies the side chain .
Methodological Tip : Monitor reaction progress via TLC or GC-MS to isolate intermediates .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselectivity requires:
- Chiral Catalysts : Rhodium complexes with phosphine ligands (e.g., BINAP) induce asymmetric cyclopropanation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers during ester hydrolysis .
- Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
Validation : Compare optical rotation and chiral HPLC retention times with standards .
Q. What computational models predict the reactivity of this compound in catalytic systems?
DFT Calculations :
- Simulate transition states to identify regioselectivity in cyclopropanation (e.g., endo vs. exo products) .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . MD Simulations : Model solvent effects on reaction kinetics (e.g., THF vs. DMSO) .
Software Tools : Gaussian, ORCA, or VASP for quantum mechanics; AMBER for molecular dynamics.
Q. How does structural modification impact biological activity?
- Benzyl Substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to enzymes like monoamine oxidases, while bulky groups reduce bioavailability .
- Azabicyclo Core : Rigidity improves metabolic stability compared to linear amines, as shown in antiviral and neuroactive drug studies .
Experimental Design :
- Screen derivatives using enzyme inhibition assays (e.g., IC₅₀ determination) .
- Correlate logP values (via HPLC) with membrane permeability .
Q. What are the challenges in handling and storing this compound?
- Hygroscopicity : Absorbs moisture, leading to hydrolysis; store under argon at -20°C .
- Light Sensitivity : Degrades under UV; use amber vials and avoid prolonged light exposure .
- Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation .
Q. How to resolve contradictions in reported reaction yields or stereochemical outcomes?
- Reproduce Conditions : Ensure exact replication of solvent purity, catalyst batch, and temperature gradients .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized derivatives) .
- Cross-Validate Data : Compare results with independent synthetic routes (e.g., enzymatic vs. chemical catalysis) .
Q. Which catalysts are most effective for functionalizing the azabicyclo core?
- Transition Metals : Pd(OAc)₂ for Suzuki couplings at the benzyl position .
- Organocatalysts : Proline derivatives for asymmetric aldol reactions at the ketone .
- Photocatalysts : Ru(bpy)₃²⁺ enables C-H activation under visible light .
Catalyst Comparison Table :
| Catalyst | Reaction Type | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Cross-Coupling | 85 | High | |
| Rh-BINAP | Cyclopropanation | 72 | Enantiopure | |
| Ru(bpy)₃²⁺ | C-H Activation | 68 | Moderate |
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., proteases, kinases) .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293) to assess safety margins .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
